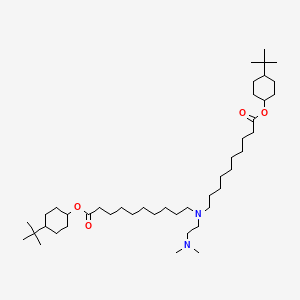
Bis(4-(tert-butyl)cyclohexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of tert-butyl groups attached to cyclohexyl rings, along with a decanoate ester linkage. Its molecular structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-tert-butylcyclohexanol with phosgene to form 4-tert-butylcyclohexyl chloroformate. This intermediate is then reacted with decanoic acid and a suitable catalyst to form the desired ester linkage .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
科学的研究の応用
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets and pathways. The compound’s ester linkage allows it to participate in hydrolysis reactions, releasing active intermediates that can interact with enzymes or receptors. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
Bis(4-tert-butylcyclohexyl) peroxydicarbonate: Known for its use as a polymerization initiator and in the preparation of polymerizable dyes[][5].
Di-tert-butyl dicyclohexyl peroxydicarbonate: Used in similar applications but with different reactivity and stability profiles[][5].
Uniqueness
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific ester linkage and the presence of both tert-butyl and dimethylaminoethyl groups. These structural features impart distinct chemical properties, making it suitable for specialized applications in various fields[5][5].
特性
分子式 |
C44H84N2O4 |
|---|---|
分子量 |
705.1 g/mol |
IUPAC名 |
(4-tert-butylcyclohexyl) 10-[[10-(4-tert-butylcyclohexyl)oxy-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate |
InChI |
InChI=1S/C44H84N2O4/c1-43(2,3)37-25-29-39(30-26-37)49-41(47)23-19-15-11-9-13-17-21-33-46(36-35-45(7)8)34-22-18-14-10-12-16-20-24-42(48)50-40-31-27-38(28-32-40)44(4,5)6/h37-40H,9-36H2,1-8H3 |
InChIキー |
GAHUXPWEUWLBJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC2CCC(CC2)C(C)(C)C)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


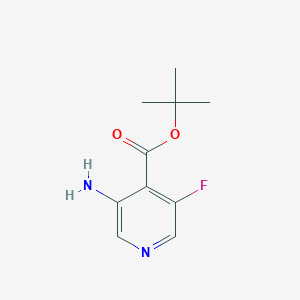
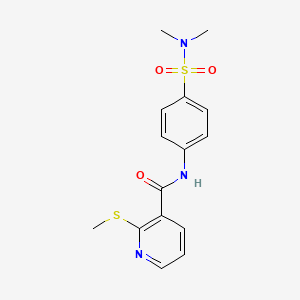



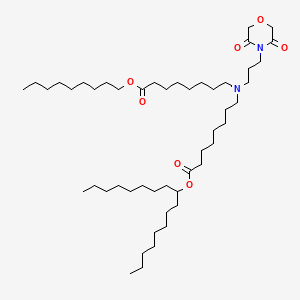
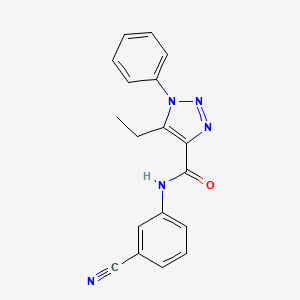
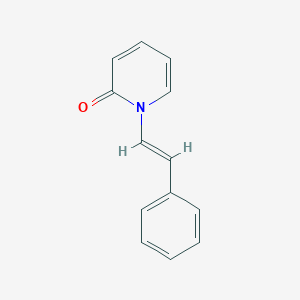
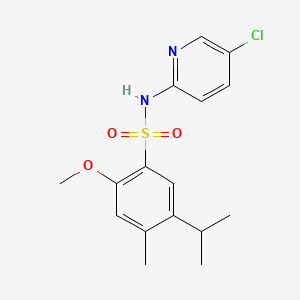
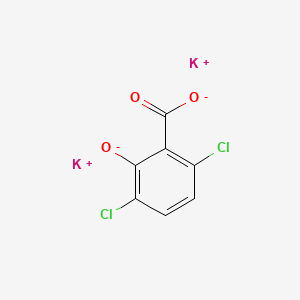
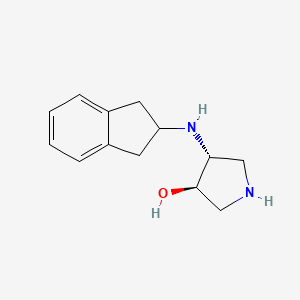
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)

